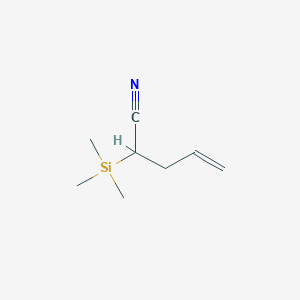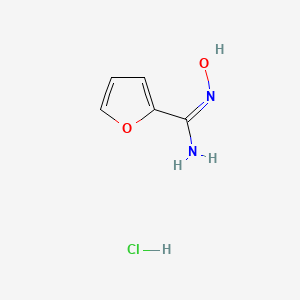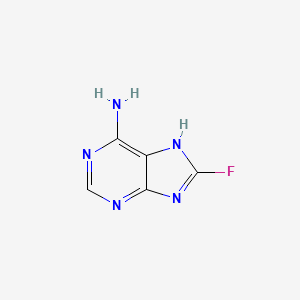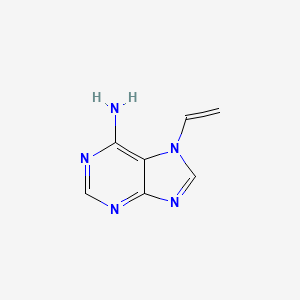![molecular formula C8H14FNO B11920375 3-Fluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B11920375.png)
3-Fluoro-1-oxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluor-1-oxa-8-azaspiro[4.5]decan ist eine spirocyclische Verbindung, die eine einzigartige Struktur aufweist, die ein Fluoratom, ein Sauerstoffatom und ein Stickstoffatom in einem Spiro-Ringsystem kombiniert
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Fluor-1-oxa-8-azaspiro[4.5]decan beinhaltet typischerweise die Reaktion von Tetrahydropyran-4-carbonitril mit 1-Brom-2-fluorethan unter spezifischen Bedingungen . Die Reaktion wird in Gegenwart einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid durchgeführt. Die Mischung wird erhitzt, um die Bildung der spirocyclischen Struktur zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von 3-Fluor-1-oxa-8-azaspiro[4.5]decan kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Synthesemodulen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
3-Fluor-1-oxa-8-azaspiro[4.5]decan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung ergeben.
Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumazid oder Kaliumcyanid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate produzieren können .
Wissenschaftliche Forschungsanwendungen
3-Fluor-1-oxa-8-azaspiro[4.5]decan hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird als Baustein für die Synthese potenzieller Medikamentenkandidaten verwendet, insbesondere solcher, die auf neurologische Erkrankungen abzielen.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie für die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften geeignet.
Biologische Forschung: Es wird zur Untersuchung biologischer Pfade und Mechanismen eingesetzt, da es mit verschiedenen biologischen Zielen interagieren kann.
Wirkmechanismus
Der Wirkmechanismus von 3-Fluor-1-oxa-8-azaspiro[4.5]decan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann es bestimmte Enzyme hemmen oder an Rezeptoren binden, wodurch ihre Funktion und nachgeschaltete Signalwege verändert werden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-oxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis modules can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1-oxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-oxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 3-Fluoro-1-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes or bind to receptors, altering their function and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,3-Difluor-1-oxa-8-azaspiro[4.5]decan: Diese Verbindung enthält zwei Fluoratome anstelle eines, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.
1-Oxa-8-azaspiro[4.5]decan: Fehlt das Fluoratom, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.
1-Oxa-9-azaspiro[5.5]undecan: Enthält ein größeres Spiro-Ringsystem, das seine physikalischen und chemischen Eigenschaften beeinflussen kann.
Einzigartigkeit
3-Fluor-1-oxa-8-azaspiro[4.5]decan ist aufgrund seiner spezifischen Kombination aus einem Fluoratom, einem Sauerstoffatom und einem Stickstoffatom in einer spirocyclischen Struktur einzigartig. Diese einzigartige Anordnung verleiht ihm eine besondere chemische Reaktivität und biologische Aktivität, was ihn für verschiedene Anwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C8H14FNO |
|---|---|
Molekulargewicht |
159.20 g/mol |
IUPAC-Name |
3-fluoro-1-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H14FNO/c9-7-5-8(11-6-7)1-3-10-4-2-8/h7,10H,1-6H2 |
InChI-Schlüssel |
NWFWQBSPKCCTMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC(CO2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)

![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)


![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B11920377.png)
